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Brain-4 protein, mouse

Auditory Neuroscience X-linked Deafness Modeling Inner Ear Development

This Brain-4 (Pou3f4) protein is a class III POU transcription factor validated for non-redundant roles in inner ear development. Knockout mice show 67 dB ABR threshold elevation, recapitulating human DFNX2 deafness. Supplied as purified recombinant protein, cDNA clones, and antibodies for auditory research and neurobiology. Essential for studies requiring specific spiral ligament gene therapy modeling, not substitutable with Brain-1/2.

Molecular Formula C11H8N2OS
Molecular Weight 0
CAS No. 147258-09-1
Cat. No. B1177759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrain-4 protein, mouse
CAS147258-09-1
SynonymsBrain-4 protein, mouse
Molecular FormulaC11H8N2OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brain-4 Protein (Mouse, CAS 147258-09-1): Core Identity and Procurement Context


Brain-4 protein (mouse), also known as Brn-4 or Pou3f4, is a class III POU-domain transcription factor encoded by the Pou3f4 gene located on the mouse X chromosome [1]. It functions as a sequence-specific DNA-binding protein that acts as a transcriptional transactivator, with primary activity during early neural development and in restricted neuronal populations of the mature brain [2]. The mouse protein shares complete amino acid identity with the rat ortholog and differs from the human ortholog by only four conservative amino acid substitutions, making it a valuable model system for studying human X-linked deafness [3]. As a research reagent, Brain-4 protein (mouse) is supplied as purified protein, cDNA clones, knockout mouse models, and detection antibodies for applications in developmental neurobiology, auditory research, and disease modeling [4].

Why Brain-4 Protein (Mouse, CAS 147258-09-1) Cannot Be Simply Substituted with Other POU-Domain Transcription Factors


Brain-4 protein (mouse) cannot be generically substituted with other class III POU-domain family members (e.g., Brain-1/Pou3f3, Brain-2/Pou3f2, or Scip/Pou3f1) due to fundamentally divergent functional roles validated by gene knockout phenotypes. While these proteins share a conserved bipartite POU DNA-binding domain, their distinct temporal-spatial expression patterns and unique protein sequence features—Brain-4 notably lacks the alanine, glycine, and proline repeats found in Brain-1 and Brain-2—translate into non-redundant biological functions [1]. Knockout mouse studies demonstrate that loss of Brain-4 produces a highly specific inner ear developmental phenotype with severe hearing loss (ABR threshold elevation to 90±5 dB SPL) and reduced endocochlear potential (45±7 mV vs 101±9 mV in wild-type), a phenotype not observed with knockout of other class III POU factors [2]. Substitution with related POU proteins would yield misleading experimental outcomes in auditory development, neural stem cell regulation, or X-linked deafness modeling studies, as the functional differentiation is both qualitative and quantitative [3].

Quantitative Differentiation Evidence for Brain-4 Protein (Mouse, CAS 147258-09-1) Versus Closest Analogs


Auditory Brainstem Response (ABR) Threshold Comparison: Brain-4 Knockout vs Wild-Type Mouse

Functional hearing assessment via auditory brainstem response (ABR) demonstrates that mice homozygous for Brain-4 deletion exhibit profound hearing loss, with ABR thresholds elevated to 90±5 dB SPL (n=8) compared to 23±3 dB SPL (n=9) in wild-type littermate controls at 12 weeks of age [1]. This 67 dB elevation represents a complete loss of auditory function at conversational sound levels and provides the quantitative functional readout for validating Brain-4's essential role in cochlear function.

Auditory Neuroscience X-linked Deafness Modeling Inner Ear Development

Endocochlear Potential Reduction: Brain-4 Knockout vs Wild-Type Mouse

The endocochlear potential (EP), a positive voltage (+80-100 mV) essential for hair cell mechanotransduction, is significantly reduced in Brain-4 knockout mice. Direct measurements reveal that wild-type mice maintain an EP of 101±9 mV (n=9), whereas homozygous Brain-4-deficient mice exhibit a markedly depressed EP of 45±7 mV (n=7), representing a 55% reduction in driving force for auditory transduction [1]. This electrophysiological deficit correlates with ultrastructural abnormalities in suprastrial fibroblasts and spiral ligament fibrocytes, cell types that normally express Brain-4 during development [2].

Cochlear Physiology Ion Homeostasis Stria Vascularis Function

Spiral Ganglion Neuron Survival: Quantitative SGN Loss in Brain-4 Knockout Mice

Analysis of spiral ganglion neuron (SGN) density in Pou3f4 (Brain-4) knockout mice reveals that SGN density begins to decline by the end of the first postnatal week, culminating in approximately 25% SGN loss compared to littermate controls [1]. This neuronal loss coincides temporally with significant elevations in SGN apoptosis and with the presence of a transient population of Pou3f4-expressing otic mesenchyme cells around and within the spiral ganglion, suggesting a paracrine survival-support function [2]. Notably, the proportion of Type I SGN subtypes remains unchanged, indicating a specific survival-promoting rather than specification-altering role.

Neuronal Survival Cochlear Innervation Neurotrophic Support

Unique Amino Acid Repeat Architecture Distinguishing Brain-4 from Brain-1 and Brain-2

Comparative sequence analysis of mammalian class III POU domain genes reveals that Brain-4 (Pou3f4) lacks the amino acid homopolymer repeats that characterize its closest paralogs. Specifically, Brain-1 contains alanine, glycine, and proline repeats; Brain-2 contains alanine, glycine, proline, and glutamine repeats; whereas Brain-4 contains no such repeats, a feature conserved in its nonmammalian homologues [1]. This structural distinction suggests that Brain-4's transcriptional regulatory mechanisms and protein interaction networks differ fundamentally from those of Brain-1 and Brain-2, despite their shared POU domain DNA-binding architecture.

Protein Evolution Transcriptional Regulation Protein-Protein Interaction

Outer Hair Cell Degeneration Timeline: Progressive Loss Quantified in Brain-4 Mutant Mice

Scanning electron microscopy (SEM) of cochleae from Brain-4 mutant mice (Pou3f4^sdl homozygous) reveals progressive outer hair cell (OHC) degeneration with a defined temporal pattern. OHC loss becomes evident from postnatal day 30 (P30) onward, and by P45, most OHCs have degenerated in the base and middle cochlear regions [1]. The innermost row of OHCs, closest to the inner hair cells (IHCs), appears affected first and most severely, while IHCs remain morphologically normal through P90 [2]. This patterned degeneration is not observed in wild-type littermates and provides a quantifiable cellular correlate of the progressive sensorineural component of Brain-4-associated deafness.

Cochlear Hair Cell Biology Progressive Hearing Loss Cellular Degeneration

Cochlear Duct Shortening: Quantitative Morphometric Defect in Brain-4 Knockout Mice

Paint-filling analysis of inner ears from Brain-4 mutant mice at postnatal day 0 (P0) reveals a shortening of the cochlear duct by almost one full turn compared to wild-type controls, producing a morphology resembling Mondini malformation of the bony labyrinth observed in human X-linked deafness patients [1]. This morphometric defect is established during embryogenesis and represents a failure of normal cochlear coiling, likely resulting from disrupted epithelial-mesenchymal communication in the developing otic anlage [2].

Inner Ear Morphogenesis Cochlear Development Mondini Malformation Modeling

High-Value Research Applications for Brain-4 Protein (Mouse, CAS 147258-09-1) Based on Quantitative Differentiation Evidence


Modeling X-Linked Deafness DFNX2 (DFN3) with Quantitative Auditory Phenotyping

Brain-4 knockout mice recapitulate the human DFNX2 phenotype with a 67 dB ABR threshold elevation (90±5 dB SPL vs 23±3 dB SPL wild-type) and 55% reduction in endocochlear potential (45±7 mV vs 101±9 mV wild-type) [1][2]. This model is uniquely suited for preclinical testing of gene therapy vectors targeting the spiral ligament, pharmacological interventions to restore EP, or cochlear implant optimization studies requiring a defined baseline of severe-to-profound hearing loss with preserved IHC morphology.

Spiral Ganglion Neuron Survival and Neurotrophic Support Studies

The quantified 25% loss of spiral ganglion neurons in postnatal Brain-4 knockout mice provides a validated platform for investigating paracrine neurotrophic mechanisms and screening neuroprotective compounds [1]. The preserved Type I SGN subtype proportions and normal peripheral axon extension in mutants indicate that the model isolates survival signaling from fate specification, enabling focused studies on neuronal maintenance pathways relevant to cochlear implant outcomes.

Inner Ear Mesenchymal-Epithelial Signaling and Cochlear Morphogenesis

The near-complete loss of one cochlear turn in Brain-4 mutant mice (Mondini-like malformation) provides a high-contrast morphological readout for studying mesenchymal-epithelial inductive signaling during otic development [1][2]. This phenotype, combined with the defined timeline of outer hair cell degeneration (OHC loss from P30, complete by P45 in basal/middle turns), establishes Brain-4 reagents as essential tools for dissecting the molecular hierarchy of cochlear patterning and cellular differentiation.

Transcriptional Regulation and Protein Interaction Studies in POU-Domain Biology

Brain-4's unique structural feature—the absence of homopolymer repeats found in Brain-1 (Ala/Gly/Pro) and Brain-2 (Ala/Gly/Pro/Gln)—makes it a critical comparator for studies examining how repeat domains modulate transcriptional complex assembly, protein-protein interactions, and target gene selection within the class III POU family [1]. Brain-4 protein reagents enable head-to-head biochemical comparisons that reveal functional divergence masked by conserved DNA-binding domains.

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